N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c1-2-21-13(7-9-18-21)15(22)20-16-11(8-10-23-16)17-19-12-5-3-4-6-14(12)24-17/h3-10H,2H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSBHRJMGKMZFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with various carboxylic acids or their derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions may produce a variety of substituted benzothiazole or pyrazole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has demonstrated that compounds containing the benzo[d]thiazole moiety exhibit significant anticancer properties. The structure of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide suggests potential activity against various cancer cell lines. For instance, derivatives with similar structures have shown selective cytotoxicity against human cancer cells, including breast and lung cancer lines, indicating that this compound could be a candidate for further anticancer drug development .
2. Antimicrobial Properties
The compound's structural features may also contribute to antimicrobial activity. Studies on related thiazole and pyrazole derivatives have revealed promising results against bacterial strains and fungi. This suggests that this compound could be explored for its potential as an antimicrobial agent .
3. Anticonvulsant Activity
Thiazole derivatives have been reported to exhibit anticonvulsant properties. The presence of the pyrazole ring in this compound may enhance this activity, making it a candidate for further investigation in the treatment of epilepsy and other seizure disorders .
Agricultural Applications
1. Pesticidal Activity
Recent studies have indicated that compounds similar to this compound exhibit insecticidal properties. Bioassays have shown that such compounds can effectively target agricultural pests, potentially leading to the development of new agrochemicals that are both effective and environmentally friendly .
Materials Science Applications
1. Photocatalytic Properties
The unique electronic properties of compounds containing thiazole and pyrazole rings make them suitable candidates for photocatalytic applications. Research into related compounds has suggested their use in solar energy conversion processes, which could lead to advancements in sustainable energy technologies .
Summary Table of Applications
Case Studies
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer potential of thiazole derivatives, compounds structurally related to this compound were tested against several cancer cell lines. The results indicated that certain modifications led to enhanced selectivity and potency, suggesting that further structural optimization could yield more effective anticancer agents.
Case Study 2: Pesticidal Efficacy
A series of bioassays were conducted on novel thiazole-based compounds to assess their insecticidal activity. The findings revealed that specific substitutions on the thiazole ring significantly increased efficacy against common agricultural pests, highlighting the potential for developing new pesticides based on this chemical framework.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological activities. Molecular docking studies have shown that this compound can bind to protein receptors, influencing their function and activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The benzothiazole-thiophene scaffold is shared across multiple compounds, but substituents on the sulfonamide or carboxamide moieties dictate functional diversity:
Key Observations:
- Bioactivity Correlation: Sulfonamide derivatives (e.g., Compound 85) target anthrax lethal factor, whereas carboxamide analogs (e.g., ) lack explicit activity data but share structural motifs with antimicrobial compounds .
- Substituent Impact: Electron-withdrawing groups (e.g., sulfonamide in Compound 85) enhance enzyme inhibition, while lipophilic groups (e.g., ethyl in the target compound) may improve membrane permeability .
- Synthetic Routes: Microwave-assisted methods () improve yield and purity compared to classical coupling (), though the target compound’s synthesis likely follows traditional amide bond formation .
Physicochemical and Spectroscopic Comparisons
- NMR Data: Compounds 85–101 () exhibit distinct δ values for aromatic protons (e.g., δ 7.2–8.5 ppm), reflecting electronic effects from sulfonamide vs. carboxamide groups. The target compound’s pyrazole protons are expected near δ 6.5–7.0 ppm, similar to .
- Elemental Analysis: Purity benchmarks (e.g., : C, 57.90% found vs. 57.84% calculated) highlight synthesis accuracy, a critical factor in bioactivity reproducibility .
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide (CAS Number: 1172547-01-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a detailed overview of the biological activity associated with this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 422.6 g/mol. The compound features a complex structure that includes a benzo[d]thiazole moiety, which is known for its diverse biological activities.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4OS2 |
| Molecular Weight | 422.6 g/mol |
| CAS Number | 1172547-01-1 |
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of pyrazoles have shown promising results in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound has been evaluated for its cytotoxic effects against several cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat cells (human T lymphocyte).
Case Study : A study demonstrated that a related pyrazole derivative exhibited IC50 values comparable to that of doxorubicin, a standard chemotherapeutic agent, indicating strong potential for therapeutic applications in oncology .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored. Research has shown that compounds with similar structures can significantly reduce inflammation in animal models, particularly through inhibition of pro-inflammatory cytokines and mediators.
Research Findings : In an experimental model using carrageenan-induced edema, compounds structurally related to the target compound demonstrated anti-inflammatory effects comparable to indomethacin, a well-known anti-inflammatory drug .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been well-documented. Compounds similar to this compound have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus.
Table 2: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 40 µg/mL |
| Staphylococcus aureus | 20 µg/mL |
| Bacillus subtilis | 30 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial in optimizing the biological activity of compounds like this compound. Modifications to the thiazole and pyrazole rings can significantly influence their potency and selectivity towards different biological targets.
Key Findings :
Q & A
Q. What are the critical steps for synthesizing N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide?
The synthesis typically involves:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-ketoesters or diketones under reflux in ethanol .
- Step 2 : Coupling the pyrazole intermediate with a functionalized thiophene-benzo[d]thiazole moiety using carbodiimide-based coupling reagents (e.g., EDCI or DCC) in anhydrous DMF .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization using NMR and HPLC to confirm >95% purity .
Q. Which spectroscopic techniques are essential for structural confirmation?
- 1H/13C NMR : Assigns protons and carbons in the pyrazole (δ 6.8–7.2 ppm for pyrazole-H) and benzo[d]thiazole (δ 7.5–8.3 ppm) moieties .
- IR Spectroscopy : Confirms carboxamide C=O stretch (~1650–1680 cm⁻¹) and thiophene C-S vibrations (~680 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 396.08 for C₁₈H₁₄N₄OS₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
